Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-
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Overview
Description
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrimidinyl group
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in receptor binding studiesAdditionally, it is used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-(Dimethylamino)phenyl)ethanone and 4-Dimethylaminopyridine. These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-Dimethylaminopyridine is known for its use as a nucleophilic catalyst in various organic reactions, while 1-(4-(Dimethylamino)phenyl)ethanone is used in different synthetic applications .
Properties
CAS No. |
823792-33-2 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C14H15N3O/c1-10(18)12-9-15-13(16-14(12)17(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
LYDTUMUYLBAXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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